![molecular formula C17H12ClN5O2S B2378060 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 915187-89-2](/img/structure/B2378060.png)
3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Description
Synthesis Analysis
An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine and triazolo[3,4-b][1,3,4]thiadiazine has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Scientific Research Applications
Antitumor Activity
Compounds structurally related to 3-(4-chlorobenzyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have demonstrated significant potential in antitumor activity. A study by Bhat et al. (2009) synthesized derivatives of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, finding that some exhibited in vitro antitumor activity with moderate to excellent growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, ovarian, prostate, and breast cancer (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Antimicrobial Activity
These compounds also show promise in antimicrobial applications. Sahu, Ganguly, & Kaushik (2014) synthesized a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives and found that some exhibited promising antimicrobial activity (Sahu, Ganguly, & Kaushik, 2014). Additionally, Badr & Barwa (2011) reported antibacterial activity against Staphylococcus aureus for newly synthesized triazolo derivatives (Badr & Barwa, 2011).
Corrosion Inhibition
Triazolothiadiazine derivatives, closely related to the compound , have been studied for their potential as corrosion inhibitors. Arshad et al. (2017) investigated their effectiveness on various metal surfaces, finding significant corrosion protection activity, especially in aggressive media (Arshad, Akram, Akram, & Rasheed, 2017).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c18-13-6-4-11(5-7-13)8-16-19-20-17-22(16)21-15(10-26-17)12-2-1-3-14(9-12)23(24)25/h1-7,9H,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWDMYASPOUODR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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